
2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole is a compound that belongs to the class of organotin compounds It features a thiazole ring substituted with a 1,3-dioxolane group and a tributylstannyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole typically involves the reaction of a thiazole derivative with a tributylstannyl reagent under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction may require the use of a catalyst, such as palladium or copper, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, and may include additional steps such as purification by column chromatography or recrystallization.
化学反应分析
Types of Reactions
2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of the tributylstannyl group or modification of the thiazole ring.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, organolithium compounds, or Grignard reagents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
科学研究应用
2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organotin compounds and as a reagent in organic synthesis.
Biology: The compound may be used in studies involving the interaction of organotin compounds with biological systems.
Medicine: Research into the potential therapeutic applications of organotin compounds may involve this compound as a model or starting material.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole involves its interaction with molecular targets such as enzymes or receptors. The tributylstannyl group can facilitate the formation of organometallic intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of the research.
相似化合物的比较
Similar Compounds
- 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium Bromide
- Ethyl (2-methyl-1,3-dioxolan-2-yl)acetate
- (1,3-Dioxolan-2-yl)methanol
Uniqueness
2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole is unique due to the presence of both a 1,3-dioxolane group and a tributylstannyl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form organometallic intermediates. These features make it a valuable compound for various research applications, distinguishing it from other similar compounds.
属性
分子式 |
C18H33NO2SSn |
|---|---|
分子量 |
446.2 g/mol |
IUPAC 名称 |
tributyl-[2-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]stannane |
InChI |
InChI=1S/C6H6NO2S.3C4H9.Sn/c1-4-10-5(7-1)6-8-2-3-9-6;3*1-3-4-2;/h1,6H,2-3H2;3*1,3-4H2,2H3; |
InChI 键 |
HTPQVZLYEWNKBZ-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C2OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



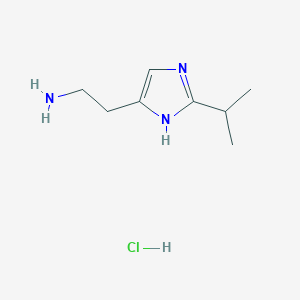
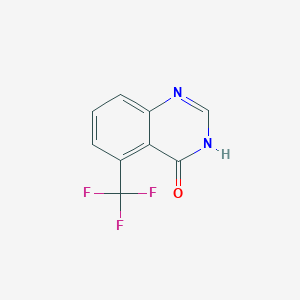
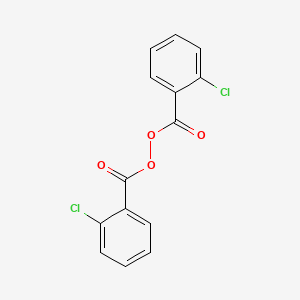
![6-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13663822.png)

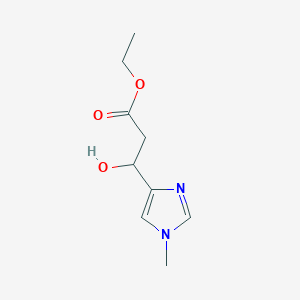
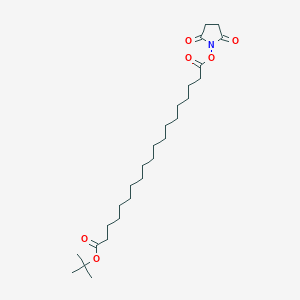
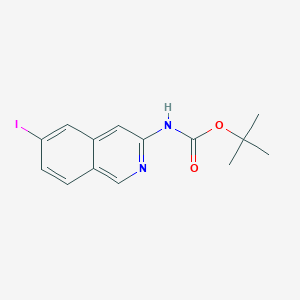
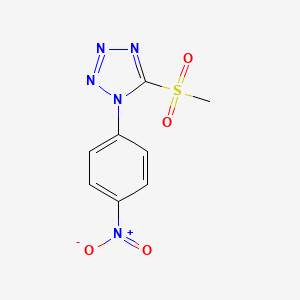
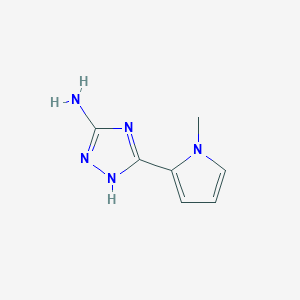
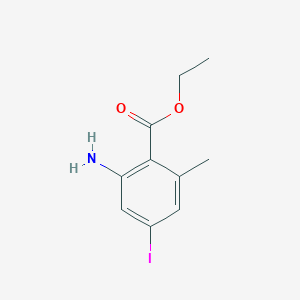
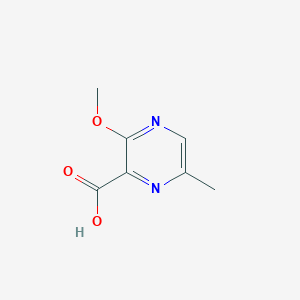
![8-Bromo-3,4-dihydrobenzo[C]oxepin-5(1H)-one](/img/structure/B13663895.png)
